1-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-indole
Description
1-{2-[4-(4-Methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-indole is a synthetic indole derivative featuring a piperazine ring substituted with a 4-methoxyphenyl group, linked to the indole core via a ketone-containing ethyl chain. This structure combines pharmacophoric elements common in bioactive molecules: the indole moiety (associated with serotonin receptor interactions) , the piperazine ring (often enhancing pharmacokinetic properties and receptor binding), and the 4-methoxyphenyl group (modulating electronic and steric properties).
Properties
IUPAC Name |
2-indol-1-yl-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-26-19-8-6-18(7-9-19)22-12-14-23(15-13-22)21(25)16-24-11-10-17-4-2-3-5-20(17)24/h2-11H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPSBRDEMRHIEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-indole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions. For example, 4-(4-methoxyphenyl)-1-piperazine can be synthesized by reacting 4-methoxyaniline with ethylene glycol in the presence of a catalyst.
Coupling of the Indole and Piperazine Moieties: The final step involves coupling the indole core with the piperazine ring. This can be achieved through a condensation reaction using reagents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
1-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used as a probe to study receptor-ligand interactions and signal transduction pathways.
Chemical Biology: The compound serves as a tool to investigate the mechanisms of enzyme inhibition and protein-protein interactions.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-indole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Chalcone Derivatives with Piperazine Substitutions ()
Chalcones with piperazine substituents (Cluster 12 in ) share the piperazine moiety but differ in their core structure (α,β-unsaturated ketone vs. indole). Key findings:
- Non-piperazine chalcones (e.g., cardamonin, IC₅₀ = 4.35 μM) exhibit higher inhibitory activity than piperazine-substituted analogs, likely due to hydroxyl groups at ortho/para positions on ring A .
- Electron-withdrawing groups (e.g., bromo, fluoro) on chalcones enhance activity (e.g., compound 2j, IC₅₀ = 4.703 μM), whereas electron-donating methoxy groups reduce potency (e.g., compound 2p, IC₅₀ = 70.79 μM) .
- Implication for target compound : The 4-methoxyphenyl group in the target compound may reduce activity if the mechanism parallels chalcone SAR, but structural differences (indole core vs. chalcone) preclude direct extrapolation.
Piperazine-Linked Isoindole-Dione Derivative ()
The compound 2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione shares the piperazinyl-methoxyphenyl and oxoethyl linker but replaces indole with a hexahydroisoindole-dione core.
Indole Derivatives with Piperazine/Piperidine Substituents ()
- Compound 4a () : 2-(Benzenesulfonylmethyl)-3-(4-methylpiperazin-1-ylmethyl)-1H-indole features a sulfonylmethyl group and piperazine substitution. The sulfonyl group could enhance metabolic stability but reduce blood-brain barrier penetration compared to the target compound’s oxoethyl linker .
- Compound in : 3-[1-(2-{5-[2-(4-Methoxyphenyl)ethanoylamino]-2-methylphenyl}ethyl)piperidin-4-yl]-7-chloro-1H-indole uses a piperidine ring instead of piperazine. Piperidine’s reduced basicity may alter receptor affinity compared to piperazine .
Methoxyphenyl-Substituted Indole Derivatives ()
- 2-(4-Methoxyphenyl)-1-(pyrimidin-2-yl)-1H-indole () : Synthesized in 32% yield, this compound lacks the piperazine-oxoethyl chain but highlights the feasibility of introducing aryl groups at the indole 2-position .
Structural and Functional Data Table
Key Research Findings and Implications
Substituent Effects : Electron-withdrawing groups (e.g., halogens) generally enhance activity in chalcones, while methoxy groups reduce potency . The target compound’s 4-methoxyphenyl group may require optimization if activity parallels these trends.
Core Structure : Indole derivatives (e.g., ) show promise in CNS applications, suggesting the target compound could interact with serotonin or dopamine receptors .
Biological Activity
The compound 1-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-indole is a derivative of indole that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by diverse research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C23H29N5O2
- Molecular Weight : 407.51 g/mol
- IUPAC Name : this compound
The structural complexity of this compound, including the piperazine and methoxyphenyl groups, contributes to its diverse biological activities.
Antibacterial Activity
Research has demonstrated that derivatives of indole, including the targeted compound, exhibit significant antibacterial properties. A study evaluating various monomeric alkaloids indicated that compounds with similar structural motifs showed effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| This compound | TBD | TBD |
Antifungal Activity
The antifungal potential of related indole derivatives has also been explored. For example, certain piperidine derivatives demonstrated promising antifungal activity against Candida albicans, with MIC values indicating effective inhibition . The presence of the methoxy group in the phenyl ring appears to enhance this activity.
Table 2: Antifungal Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Target Fungi |
|---|---|---|
| Compound C | 3.125 | C. albicans |
| Compound D | 100 | Pseudomonas aeruginosa |
| This compound | TBD | TBD |
Anticancer Activity
In vitro studies have shown that indole derivatives can exhibit anticancer properties. For instance, a recent study on isatin-pyridine hybrids revealed promising anticancer activity against various cancer cell lines in the NCI60 panel . The mechanism of action is thought to involve the induction of apoptosis in cancer cells.
Case Study: Anticancer Evaluation
A specific evaluation of compounds similar to This compound demonstrated their ability to inhibit cell proliferation in several cancer types, suggesting a potential role as therapeutic agents in oncology.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with key enzymes involved in bacterial resistance and cancer cell proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
